(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the precursor molecule.
Methoxylation: Addition of the methoxy group.
Amination: Incorporation of the amine group.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the fluorine atom to a hydrogen atom.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride include:
- (2R)-1-Fluoro-3-methoxypropan-2-amine
- (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrobromide
- (2R)-1-Fluoro-3-methoxypropan-2-amine;hydroiodide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
(2R)-1-fluoro-3-methoxypropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDMRBNDCTOQS-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.